molecular formula C8H10N6O2S B4065834 2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE

2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE

Cat. No.: B4065834
M. Wt: 254.27 g/mol
InChI Key: JXCUIMRMPMNYLX-UHFFFAOYSA-N
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Description

2-[(3-Amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a sulfanyl-acetamide moiety and a 5-methylisoxazole group. Its structure combines pharmacophoric elements known for diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The triazole ring contributes to hydrogen bonding and π-π stacking interactions, while the isoxazole and sulfanyl groups enhance solubility and metabolic stability .

Synthesis typically involves nucleophilic substitution reactions between chloroacetamide intermediates and thiol-containing triazoles. For example, chloroacetyl chloride reacts with sulfonamide precursors under basic conditions to form the acetamide backbone, followed by coupling with 3-amino-1H-1,2,4-triazole-5-thiol .

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O2S/c1-4-2-5(14-16-4)10-6(15)3-17-8-11-7(9)12-13-8/h2H,3H2,1H3,(H,10,14,15)(H3,9,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCUIMRMPMNYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NNC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820827
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N~1~-(5-methyl-3-isoxazolyl)acetamide can be achieved through multiple pathways. One common method involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For instance, the preparation of N-guanidinosuccinimide, followed by reaction with amines under microwave irradiation, can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N~1~-(5-methyl-3-isoxazolyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, alkyl halides, and acyl chlorides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N~1~-(5-methyl-3-isoxazolyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis . The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents/R-Groups Key Biological Activity Reference
2-[(3-Amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide 1,2,4-Triazole + Acetamide 5-Methylisoxazole Under investigation [2, 5]
2-(4-Amino-5-methyl-4H-1,2,4-triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)acetamide 1,2,4-Triazole + Acetamide Benzylthiazole (R = Cl, Me, etc.) Anticancer (melanoma, breast) [5, 8]
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 1,2,4-Triazole + Acetamide Furan-2-yl Anti-exudative [10, 12]
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Oxadiazole + Acetamide Indole Antimicrobial [9]

Pharmacological Activity

Anticancer Activity

  • The 5-methylisoxazole group may influence selectivity compared to benzylthiazole derivatives.
  • Analogues: 6a (R = 2-Cl): 78% growth inhibition in melanoma (MDA-MB-435) at 10 μM . 6g (R = 3,4-Cl₂): 65% inhibition in breast cancer (MCF-7) .
  • Mechanistic Insight : Triazole-thioacetamides disrupt microtubule assembly or inhibit kinase pathways, depending on substituents .

Anti-Exudative Activity

  • Furan-Triazole Analogues : Exhibited 40–60% reduction in formalin-induced edema (10 mg/kg), comparable to diclofenac sodium (8 mg/kg) .

Physicochemical Properties

Table 2: Analytical Data Comparison

Compound Melting Point (°C) ¹H-NMR (δ, ppm) Solubility (LogP) Reference
2-[(3-Amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide Pending Expected: 4.16 (s, CH₂), 6.25 (s, isoxazole) ~1.8 (predicted) [2, 8]
2-(4-Amino-5-methyl-4H-1,2,4-triazol-3-ylsulfanyl)-N-(5-Cl-benzylthiazol-2-yl)acetamide (6a) 148 4.16 (s, CH₂), 7.05–7.20 (m, aromatic) 2.3 (experimental) [8]
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (3.1) 162–164 7.45 (s, furan), 4.20 (s, CH₂) 1.5 (experimental) [7, 10]
  • Key Observations :
    • Chlorinated benzylthiazole derivatives (e.g., 6a ) exhibit higher LogP values, correlating with enhanced membrane permeability .
    • Furan-substituted triazoles show distinct ¹H-NMR shifts (δ 7.45 ppm) due to aromatic protons .

Biological Activity

The compound 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfany]-N~1~-(5-methyl-3-isoxazolyl)acetamide represents a novel class of biologically active compounds that incorporates a triazole and isoxazole moiety. This article aims to explore its biological activities, particularly in anticancer and antiviral applications, based on recent studies.

Chemical Structure and Properties

This compound belongs to a broader class of 1,2,4-triazole derivatives , which are known for their diverse biological activities. The presence of the sulfanyl group and the isoxazole ring enhances its potential pharmacological properties.

PropertyValue
IUPAC Name2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfany]-N~1~-(5-methyl-3-isoxazolyl)acetamide
Molecular FormulaC₈H₉N₅O₂S
Molecular Weight225.25 g/mol
CAS NumberNot available

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the 3-amino-1,2,4-triazole scaffold. A study evaluated various derivatives against multiple cancer cell lines using the XTT assay. The results indicated that compounds with the triazole core exhibited significant cytotoxicity against cancer cells, with some derivatives showing IC₅₀ values in the low micromolar range .

Key Findings:

  • The triazole derivative demonstrated antiangiogenic activity , which is crucial in inhibiting tumor growth by preventing new blood vessel formation.
  • Compounds with a bromophenylamino moiety in position 3 of the triazole showed enhanced activity against several tested cell lines .

Antiviral Activity

The sulfanyltriazoles have also been investigated for their potential as antiviral agents . A study indicated that certain derivatives could effectively inhibit viral replication in vitro, suggesting their utility in treating viral infections .

Case Study:
In a comparative study on various triazole derivatives:

  • Compounds exhibited EC₅₀ values ranging from 24 nM to 182 nM against resistant viral strains.
  • The results suggest that these compounds could serve as promising lead structures in developing antiviral therapies .

The mechanism by which these compounds exert their biological effects often involves:

  • Inhibition of specific enzymes related to cancer cell proliferation.
  • Modulation of signaling pathways associated with angiogenesis and viral replication.

Q & A

Q. What are the optimized synthetic routes for this compound, and what reaction conditions are critical for yield improvement?

The synthesis involves multi-step reactions, including:

  • Azo coupling : Reaction of acrylaldehyde with arenediazonium salts at 10–30°C in the presence of CuCl₂·2H₂O to generate intermediates like 3-aryl-2-chloropropanals .
  • Thiazole formation : Heating thiourea with aldehydes in ethanol, followed by ammonia-mediated workup .
  • Chloroacetylation : Reaction of 2-amino-5-aryl-methylthiazoles with chloroacetyl chloride in dioxane using triethylamine as a base, yielding N-(5-R-benzyl)-1,3-thiazol-2-yl)-2-chloroacetamides . Key factors: Temperature control (<30°C), solvent choice (dioxane, ethanol), and stoichiometric ratios.

Q. Which spectroscopic methods are most reliable for structural characterization?

  • ¹H-NMR : Conducted in DMSO-d₆ with TMS as an internal standard (400 MHz) to confirm substituent positions and purity .
  • Mass spectrometry (MS) : Used to verify molecular weights and fragmentation patterns .
  • Infrared spectroscopy (IR) : Identifies functional groups like sulfanyl and acetamide .

Q. What purification techniques ensure high compound purity post-synthesis?

  • Recrystallization : Ethanol-DMF mixtures effectively remove byproducts .
  • Column chromatography : Employed for derivatives with polar substituents to isolate isomers .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence anticancer activity?

  • Chloro substituents : Derivatives with 2-Cl, 3-Cl, or 3,4-Cl₂ on the benzyl group show selective activity against melanoma (MDA-MB-435) and breast cancer (MCF7) cell lines .
  • Methoxy groups : Enhance solubility but may reduce membrane permeability, requiring balance in pharmacokinetic optimization .
  • Triazole-thioether linkage : Critical for binding to cysteine residues in target enzymes like tyrosine kinases .

Q. How can discrepancies in biological activity data across studies be systematically addressed?

  • Control variables : Standardize cell lines (e.g., NCI-60 panel), assay conditions (e.g., 10 µM concentration), and incubation times .
  • Dose-response validation : Perform IC₅₀ assays for active compounds to confirm potency thresholds .
  • Structural verification : Re-characterize compounds from conflicting studies to rule out synthetic batch variations .

Q. What experimental models are suitable for evaluating anti-exudative activity?

  • In vivo rat models : Formalin-induced edema assays measure reductions in paw volume and inflammatory markers (e.g., TNF-α) .
  • In vitro COX-2 inhibition : Enzyme-linked immunosorbent assays (ELISA) quantify inhibition of prostaglandin E₂ (PGE₂) production .

Q. How can computational methods guide derivative design for improved pharmacokinetics?

  • Molecular docking : Predict interactions with targets like EGFR or HER2 using software (e.g., AutoDock Vina) .
  • QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with logP values to optimize solubility and bioavailability .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical trials?

  • Continuous flow chemistry : Reduces reaction times and improves yield consistency for intermediates like 2-chloroacetamides .
  • Green chemistry approaches : Replace chlorinated solvents (e.g., CHCl₃) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE
Reactant of Route 2
2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE

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